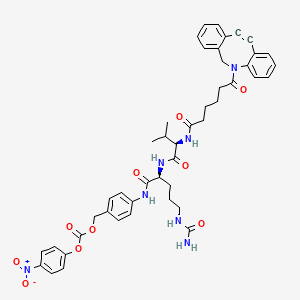

DBCO-Val-Cit-PABC-PNP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DBCO-Val-Cit-PABC-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . The Val-Cit-PABC-PNP linker is designed to be cleaved by cathepsin B and related enzymes in tumor lysosomes, making it highly specific for targeted drug delivery .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DBCO-Val-Cit-PABC-PNP involves multiple steps, starting with the preparation of the DBCO group, followed by the incorporation of the Val-Cit dipeptide motif, and finally the attachment of the PABC-PNP moiety. The reaction conditions typically involve the use of organic solvents such as dichloromethane and ethyl acetate, with purification steps including silica gel chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The final product is often purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: DBCO-Val-Cit-PABC-PNP primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions due to the presence of the DBCO group. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions: The SPAAC reaction typically involves the use of azide-containing molecules as reactants. The reaction conditions are mild, often carried out at room temperature without the need for a catalyst .

Major Products Formed: The major product formed from the SPAAC reaction is a stable triazole linkage between the this compound and the azide-containing molecule. This linkage is crucial for the stability and functionality of the resulting antibody-drug conjugate .

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

The primary application of DBCO-Val-Cit-PABC-PNP is in the synthesis of ADCs. ADCs consist of an antibody linked to a cytotoxic drug via a linker. The cleavable nature of this compound allows for the selective release of the drug within the tumor microenvironment, enhancing therapeutic efficacy while minimizing off-target effects.

Mechanism of Action :

- Upon internalization by cancer cells, cathepsin B cleaves the Val-Cit dipeptide, releasing the active drug payload from the PAB spacer. This mechanism ensures that the cytotoxic effects are localized to cancerous tissues, thereby reducing systemic toxicity.

Bioconjugation Techniques

This compound is also employed in various bioconjugation techniques beyond ADCs:

- Labeling Biomolecules : The compound can be used to label proteins and peptides for imaging and diagnostic purposes due to its high specificity and efficiency in SPAAC reactions.

- Therapeutic Development : It facilitates the development of novel therapeutics by allowing researchers to create targeted delivery systems for various bioactive agents.

Case Studies and Research Findings

- Targeted Cancer Therapy :

- Imaging Applications :

- Enzyme-Specific Drug Release :

Mecanismo De Acción

The mechanism of action of DBCO-Val-Cit-PABC-PNP involves the cleavage of the Val-Cit dipeptide motif by cathepsin B and related enzymes within the lysosomes of tumor cells. This cleavage releases the PABC-PNP moiety, which subsequently undergoes hydrolysis to release the active drug payload. The DBCO group facilitates the initial conjugation to the antibody or other targeting molecule through SPAAC, ensuring precise delivery to the target cells .

Comparación Con Compuestos Similares

Similar Compounds:

- DBCO-PEG4-Val-Cit-PAB-PNP

- DBCO-Val-Cit-PABC-PNP

Uniqueness: this compound is unique due to its combination of the DBCO group for SPAAC reactions and the Val-Cit-PABC-PNP linker for enzyme-specific cleavage. This dual functionality allows for highly specific and efficient drug delivery, making it superior to other linkers that may lack one of these features .

Actividad Biológica

DBCO-Val-Cit-PABC-PNP is a specialized cleavable linker extensively utilized in the development of antibody-drug conjugates (ADCs). This compound is characterized by its unique structural components, which include a dibenzocyclooctyne (DBCO) moiety, a valine-citrulline (Val-Cit) dipeptide, a para-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) ester. The design of this compound facilitates targeted drug delivery and controlled release of cytotoxic agents within cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.

Key Structural Components

- DBCO Moiety : Enables strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for copper-free click chemistry with azide-containing molecules.

- Val-Cit Dipeptide : Serves as a protease-cleavable linker, specifically cleaved by cathepsin B, which is predominantly present in lysosomes.

- PAB Spacer : Functions as a self-immolative linker that ensures efficient payload release upon cleavage.

- PNP Ester : Acts as a leaving group that facilitates conjugation with amine-containing payloads.

The biological activity of this compound is primarily attributed to its ability to release cytotoxic drugs selectively within target cells. The Val-Cit dipeptide's cleavage by cathepsin B is crucial for this mechanism. Upon internalization of the ADC, the linker undergoes enzymatic cleavage within the lysosome, leading to the release of the cytotoxic agent. This targeted release minimizes off-target effects and enhances the therapeutic index of the drug.

Case Studies and Research Findings

-

Antitumor Efficacy :

- A study demonstrated that ADCs utilizing this compound exhibited significant antitumor activity in vivo. The released drug, monomethyl auristatin E (MMAE), effectively inhibited tumor growth without causing substantial toxicity to healthy tissues .

- In another case, ADCs with cleavable linkers showed superior efficacy compared to those with non-cleavable linkers, highlighting the importance of protease-mediated cleavage for optimal therapeutic outcomes .

- Targeted Delivery :

-

Comparative Analysis :

- A comparative study of various ADC linkers revealed that this compound outperformed others in terms of solubility and efficiency in drug release mechanisms . The following table summarizes key features of this compound compared to other linkers:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Cathepsin B cleavable; efficient drug release | High specificity for cancer cells |

| TCO-PEG1-Val-Cit-PABC-PNP | Rapid click chemistry; PEG spacer | Enhanced solubility due to PEG |

| Propargyl-PEG8-alcohol | Alkyne group for click chemistry | Different reactive group |

Propiedades

IUPAC Name |

[4-[[(2S)-2-[[(2R)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H49N7O10/c1-30(2)42(51-40(54)15-7-8-16-41(55)52-28-34-12-4-3-10-32(34)19-20-33-11-5-6-14-39(33)52)44(57)50-38(13-9-27-48-45(47)58)43(56)49-35-21-17-31(18-22-35)29-62-46(59)63-37-25-23-36(24-26-37)53(60)61/h3-6,10-12,14,17-18,21-26,30,38,42H,7-9,13,15-16,27-29H2,1-2H3,(H,49,56)(H,50,57)(H,51,54)(H3,47,48,58)/t38-,42+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGJTFMRBABKDS-VZZHGAMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H49N7O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.